
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CFC, is a synthetic compound that belongs to a class of molecules called chromenones. Chromenones have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its anticancer activity, 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties. 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide treatment. Additionally, further studies are needed to investigate the potential use of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other anticancer agents to enhance its therapeutic efficacy.
Conclusion
In conclusion, 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a promising synthetic compound that exhibits anticancer, anti-inflammatory, and antioxidant properties. The synthesis of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is relatively simple and yields a high purity product. 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment, and its mechanism of action involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. While there are some limitations to using 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments, there are several future directions for research that could lead to the development of novel cancer therapies.
Synthesis Methods
The synthesis of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxychromone with 5-fluoro-2-methylaniline and isocyanic acid, followed by the addition of a carboxylic acid. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been reported in several scientific journals, and the method has been optimized for large-scale production.
Scientific Research Applications
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in the treatment of cancer. In vitro studies have shown that 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anticancer activity of 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, with significant tumor growth inhibition observed in animal models.
properties
IUPAC Name |
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-9-2-4-12(19)8-14(9)20-16(21)13-7-10-6-11(18)3-5-15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQULOIETDOUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

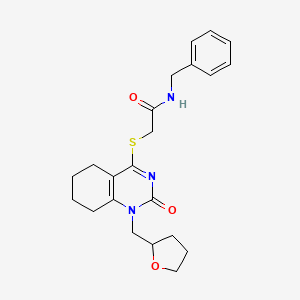
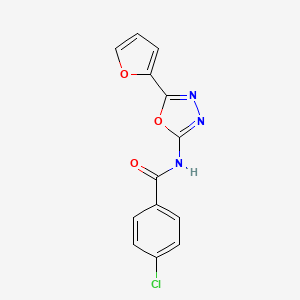
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
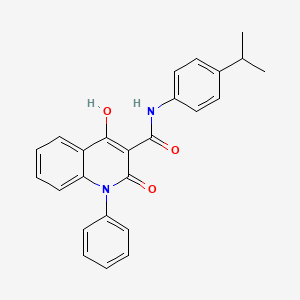
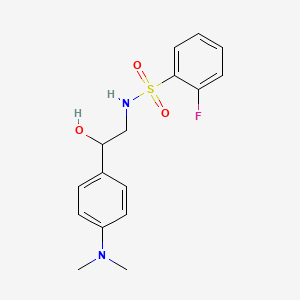
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)
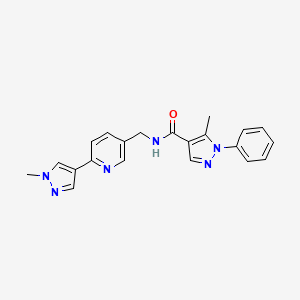

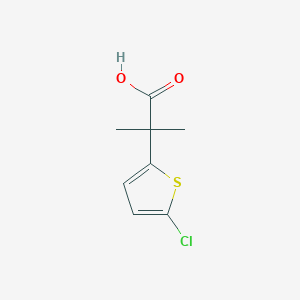

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)